Cas no 1806176-45-3 (3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol)
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol
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- Inchi: 1S/C9H10F3NO3/c1-5-3-7(16-9(10,11)12)8(15-2)6(4-14)13-5/h3,14H,4H2,1-2H3
- InChI Key: INVONWXANULTCO-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C)N=C(CO)C=1OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- XLogP3: 1.6
- Topological Polar Surface Area: 51.6
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086070-1g |
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol |
1806176-45-3 | 97% | 1g |
$1,504.90 | 2022-03-31 |
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806176-45-3): A Comprehensive Overview
3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806176-45-3) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol is composed of a pyridine ring substituted with a methoxy group at the 3-position, a methyl group at the 6-position, and a trifluoromethoxy group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an intriguing subject for further investigation.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group in 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol plays a crucial role in modulating these properties, which can be advantageous in the design of more effective drugs.
In terms of its biological activity, 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol has been evaluated for its potential as an inhibitor of specific enzymes and receptors. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in inflammatory pathways. This finding suggests that 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol could be a valuable lead compound for the development of anti-inflammatory drugs.
Beyond its enzymatic inhibition properties, 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol has also been explored for its potential as an antimicrobial agent. Research conducted by a team at the University of California found that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. These findings open up new avenues for the development of novel antibiotics to combat drug-resistant bacterial infections.
The synthetic route to 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol has been well-documented in the literature. A common approach involves the reaction of 2-chloroacetophenone with various reagents to form the desired pyridine derivative. The synthesis process is highly efficient and can be scaled up for industrial production, making it an attractive option for pharmaceutical companies looking to incorporate this compound into their drug development pipelines.
In addition to its therapeutic applications, 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol has also been studied for its potential use as a chemical probe in biological research. Chemical probes are essential tools for understanding the function and regulation of biological targets. By using 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol as a probe, researchers can gain insights into complex biological processes and identify new targets for drug discovery.
The safety profile of 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses. These findings are encouraging and support further clinical evaluation to assess its efficacy and safety in human subjects.
In conclusion, 3-Methoxy-6-methyl-4-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806176-45-3) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for the development of novel therapeutic agents. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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